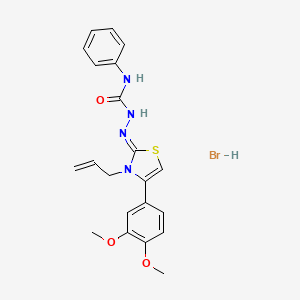

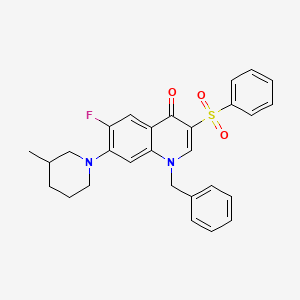

![molecular formula C15H16N2OS B2930707 N-(6-甲基-4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 312750-80-4](/img/structure/B2930707.png)

N-(6-甲基-4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of 4,5,6,7-tetrahydrobenzo[d]thiazol derivatives . These compounds have been studied for their potential biological activities, including their role as inhibitors of certain enzymes .

Synthesis Analysis

The synthesis of such compounds involves various chemical reactions. For instance, one method involves the reaction of different amines with methyl cyanoacetate . Another method involves the reaction of a compound with phenyl isothiocyanate and triethylamine in dichloromethane .Molecular Structure Analysis

The molecular structure of these compounds can be deduced from their spectroscopic data . For example, the 1H NMR spectrum can provide information about the types of hydrogen atoms present in the molecule and their environment .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can react with succinic anhydride and DMF-DMA to form different derivatives . They can also react with other compounds to form new structures .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined from various analyses. For example, the melting point can be determined from thermal analysis . The IR spectrum can provide information about the functional groups present in the molecule .科学研究应用

Potential Biological Agent Synthesis

The compound has been utilized in the synthesis of novel azo ligands which are then used to create metal complexes with potential biological activities . These complexes have been studied for their antioxidant properties and anticancer activities, showing promise in the development of new therapeutic agents.

Anticancer Activity

Derivatives of benzothiazole, the core structure of the compound , have been investigated for their anticancer properties . These studies are crucial as they contribute to the discovery of new drugs and treatments for various types of cancer.

Biological Activities of Thiazoles

Thiazoles, which form part of the compound’s structure, are known for their diverse biological activities. They have been used in the design of compounds with antioxidant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties . This makes the compound a valuable starting point for the development of a wide range of pharmaceutical applications.

Coordination Chemistry

The compound’s benzothiazole moiety has been shown to act as a chelating agent, playing a significant role in coordination chemistry . This is important for the synthesis of various metal complexes that can have enhanced biological or catalytic activities.

Chemical Modifier in Polymer Modification

Related compounds have been used as chemical modifiers in the modification of polymers, such as polystyrene, to enhance their thermal stability . This application is vital for improving the material properties of polymers for industrial use.

Synthesis of Cyclic Diimides

The compound has been involved in reactions to synthesize cyclic diimides . These compounds have applications in various fields, including the development of new materials with specific electrical or mechanical properties.

未来方向

作用机制

Target of Action

The primary target of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in various cellular processes, including cell growth, survival, and migration. It is often overexpressed in cancer cells, making it a promising target for anticancer therapies .

Mode of Action

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide interacts with the c-Met receptor, inhibiting its tyrosine kinase activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote cell proliferation and survival. As a result, the compound can effectively suppress the growth of cancer cells .

Biochemical Pathways

By inhibiting the c-Met receptor, N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide affects several biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and migration . The inhibition of these pathways leads to the suppression of cancer cell proliferation and survival .

Pharmacokinetics

In silico studies suggest that some derivatives of this compound have drug-like characteristics

Result of Action

The inhibition of the c-Met receptor by N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide results in the suppression of cancer cell proliferation and survival . This can lead to the shrinkage of tumors and potentially improve the prognosis of patients with cancers that overexpress the c-Met receptor .

属性

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-10-7-8-12-13(9-10)19-15(16-12)17-14(18)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCDGDYAQHIVOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930626.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2930629.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2930631.png)

![1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2930639.png)

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)

![(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2930642.png)